- Deprotection of pinacolyl boronate esters by transesterification with polystyrene-boronic acidTetrahedron Letters, 2004, 45(35), 6657-6660,
Cas no 89466-08-0 ((2-hydroxyphenyl)boronic acid)
(2-hydroxyphenyl)boronic acid structure
(2-hydroxyphenyl)boronic acid Properties
Names and Identifiers
-
- 2-Hydroxyphenylboronic acid
- 2-Boronophenol~2-Hydroxyphenylboronic acid
- 2-Hydroxyphenylboronic Acid (contains varying amounts of Anhydride)
- (2-hydroxyphenyl)boronic acid
- o-Hydroxyphenylboronic Acid
- 2-Hydroxybenzeneboronic acid
- 2-Hydroxybenzeneboronic Acid (contains varying amounts of Anhydride)
- 2-Boronophenol
- (2-Hydroxyphenyl)Boranediol
- Boronic acid, (2-hydroxyphenyl)-
- 2-hydroxyphenylboronicacid
- PubChem9522
- 2-Hydroxyphenylboronic
- 2-hydroxylphenylboronic acid
- 2-hydroxy-phenylboronic acid
- 2-hydroxyphenyl boronic acid
- 2-?Hydroxyphenylboronic acid
- 2-hydroxybenzene boronic acid
- 2-hydroxy benzeneboro
- (2-Hydroxyphenyl)boronic acid
- B-(2-Hydroxyphenyl)boronic acid (ACI)
- Benzeneboronic acid, o-hydroxy- (6CI, 7CI)
- Boronic acid, (2-hydroxyphenyl)- (9CI)
- Phenol-2-ylboronic acid
- 2-Hydroxyphenylboronic acid,98%
- BP-12123
- (2-hydroxyphenyl)-boronic acid
- DB-010450
- 2-hydroxy benzeneboronic acid
- AS-2980
- 89466-08-0
- CHEMBL4093004
- SR-03000003020
- Z1201620791
- HY-W002733
- SR-03000003020-2
- H1184
- AKOS004116397
- SCHEMBL165536
- MFCD01074581
- YDMRDHQUQIVWBE-UHFFFAOYSA-N
- PD148431
- AC-24793
- STL554188
- CS-W002733
- J-509688
- SR-03000003020-1
- 2-Hydroxybenzeneboronicacid
- BBL100394
- AB08053
- BCP26426
- EN300-195392
- 2-Hydroxyphenylboronic acid, AldrichCPR
- DTXSID20378470
- SY006783
- +Expand
-
- MFCD01074581
- YDMRDHQUQIVWBE-UHFFFAOYSA-N
- 1S/C6H7BO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8-10H
- OB(C1C(O)=CC=CC=1)O
- 2962938
Computed Properties
- 138.048824g/mol
- 0
- 3
- 3
- 1
- 138.048824g/mol
- 138.048824g/mol
- 60.7Ų
- 10
- 107
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 3
- 0
Experimental Properties
- -0.92800
- 60.69000
- 1.582
- Insoluble in water.
- 327.3℃ at 760 mmHg
- 181-186°C
- 151.7℃
- White solid
- Insoluble in water
- 1.32
(2-hydroxyphenyl)boronic acid Security Information
- GHS07
- S26-S36/37/39
- R36/37/38
- Xi
- H315-H319
- P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- warning
- Store at room temperature
- R36/37/38: irritating to eyes, respiratory tract and skin.
- Danger
- IRRITANT
(2-hydroxyphenyl)boronic acid Customs Data
- 2931900090
-
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(2-hydroxyphenyl)boronic acid Price
(2-hydroxyphenyl)boronic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Boronic acid (polystyrene supported) Catalysts: Hydrochloric acid Solvents: Acetonitrile , Water ; 18 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Methylboronic acid Catalysts: Trifluoroacetic acid Solvents: Dichloromethane ; overnight, rt
Reference
- Virtues of Volatility: A Facile Transesterification Approach to Boronic AcidsOrganic Letters, 2019, 21(9), 3048-3052,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Solvents: Acetonitrile , Water ; 1 h, rt
Reference
- Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroboratesTetrahedron Letters, 2005, 46(46), 7899-7903,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -90 °C; -90 °C → rt; 2 h, rt; rt → -90 °C
1.2 Reagents: Trimethyl borate ; 0.5 h, -90 °C; 15 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled; 0.5 h
1.2 Reagents: Trimethyl borate ; 0.5 h, -90 °C; 15 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled; 0.5 h
Reference
- An expedient synthesis of ellipticine via Suzuki-Miyaura couplingTetrahedron Letters, 2010, 51(17), 2335-2338,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 1 h, -78 °C; -78 °C → rt; 2 h, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
- One-Pot Synthesis of Xanthone by Carbonylative Suzuki Coupling ReactionChemistrySelect, 2021, 6(18), 4511-4514,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Chloromethyl methyl ether , Sodium hydride Solvents: Dimethylformamide ; 0 °C; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 2 h, rt
1.4 Reagents: Trimethyl borate ; 0 °C; 1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 2 h, rt
1.4 Reagents: Trimethyl borate ; 0 °C; 1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; rt; 24 h, rt
Reference
- Enantiodivergent Atroposelective Synthesis of Chiral Biaryls by Asymmetric Transfer Hydrogenation: Chiral Phosphoric Acid Catalyzed Dynamic Kinetic ResolutionAngewandte Chemie, 2016, 55(38), 11642-11646,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt; rt → 0 °C
1.2 Reagents: Trimethyl borate ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, 0 °C; 24 h, rt
1.2 Reagents: Trimethyl borate ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, 0 °C; 24 h, rt
Reference
- Rhodium(II)-Catalyzed Aryl C-H Carboxylation of 2-Pyridylphenols with CO2Advanced Synthesis & Catalysis, 2018, 360(20), 4005-4011,
Synthetic Circuit 8
Reaction Conditions
Reference
- 2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.ChemistrySelect, 2016, 1(10), 2426-2438,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -80 °C; -80 °C → rt; 2 h, rt; rt → -80 °C
1.2 Reagents: Trimethyl borate Solvents: Diethyl ether ; 0.5 h, -80 °C; 15 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; cooled; 0.5 h, cooled
1.2 Reagents: Trimethyl borate Solvents: Diethyl ether ; 0.5 h, -80 °C; 15 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; cooled; 0.5 h, cooled
Reference
- The natural product magnolol as a lead structure for the development of potent cannabinoid receptor agonistsPLoS One, 2013, 8(10),,
(2-hydroxyphenyl)boronic acid Raw materials
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 2-Methoxyphenylboronic acid
- Magnesium, bromo(2-hydroxyphenyl)-
- 1-(Methoxymethoxy)benzene
- Potassium Trifluoro(2-hydroxyphenyl)boranuide
(2-hydroxyphenyl)boronic acid Preparation Products
(2-hydroxyphenyl)boronic acid Suppliers
HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier
(CAS:89466-08-0)
SUN YAO
18064098002
1248580055@qq.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier
(CAS:89466-08-0)
WANG TING TING
13862111431
sales2@senfeida.com
https://senfeida.en.made-in-china.com/
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:89466-08-0)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:89466-08-0)
A LA DING
anhua.mao@aladdin-e.com
(2-hydroxyphenyl)boronic acid Related Literature
-
Naoto Suzuki,Takeshi Fujita,Konstantin Yu. Amsharov,Junji Ichikawa Chem. Commun. 2016 52 12948
-
Feijun Wang,Feng Chen,Mingliang Qu,Teng Li,Yunlong Liu,Min Shi Chem. Commun. 2013 49 3360
-
Patcharin Kaewmati,Yumi Yakiyama,Hiroyoshi Ohtsu,Masaki Kawano,Setsiri Haesuwannakij,Shuhei Higashibayashi,Hidehiro Sakurai Mater. Chem. Front. 2018 2 514
-
4. O,N,N-Pincer ligand effects on oxidatively induced carbon–chlorine coupling reactions at palladiumLuka A. Wright,Eric G. Hope,Gregory A. Solan,Warren B. Cross,Kuldip Singh Dalton Trans. 2015 44 6040
-
Gulshan Kumar,Richa Goel,Kamaldeep Paul,Vijay Luxami RSC Adv. 2018 8 9707
-
Yongming Guo,Yuzhi Chen,Fengpu Cao,Lijuan Wang,Zhuo Wang,Yumin Leng RSC Adv. 2017 7 48386
-
Weon Sup Shin,Min-Goo Lee,Peter Verwilst,Joung Hae Lee,Sung-Gil Chi,Jong Seung Kim Chem. Sci. 2016 7 6050
-
Alexander Haseloer,Luca Mareen Denkler,Rose Jordan,Max Reimer,Selina Olthof,Ines Schmidt,Klaus Meerholz,Gerald H?rner,Axel Klein Dalton Trans. 2021 50 4311
-
Richa Goel,Vijay Luxami,Kamaldeep Paul RSC Adv. 2014 4 9885
-
Weimin Ma,Jiawei Huang,Chao Li,Yueren Jiang,Baolin Li,Ting Qi,Xiaozhang Zhu RSC Adv. 2019 9 7123
89466-08-0 ((2-hydroxyphenyl)boronic acid) Related Products
- 87199-18-6(3-Hydroxyphenylboronic acid)
- 71597-85-8(4-Hydroxyphenylboronic acid)
- 848409-34-7((2,6-Dihydroxyphenyl)boronic acid)
- 98-80-6(Phenylboronic acid)
- 13922-41-3(1-Naphthaleneboronic acid)
- 5720-06-9(2-Methoxyphenylboronic acid)
- 5720-07-0(4-Methoxyphenylboronic acid)
- 5720-05-8(p-Tolylboronic acid)
- 5122-99-6((4-Iodophenyl)boronic acid)
- 1765-93-1(4-Fluorophenylboronic acid)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:89466-08-0)2-Hydroxyphenylboronic acid
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:89466-08-0)(2-hydroxyphenyl)boronic acid
99%
500g
571.0